molecular formula C23H24N6O3 B11425554 N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11425554
M. Wt: 432.5 g/mol
InChI Key: PSMCIUNFDWBIML-UHFFFAOYSA-N
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Description

N-(4-BUTYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butylphenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or anti-microbial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BUTYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE: is similar to other triazolopyrimidine derivatives, which also exhibit biological activity.

    Other similar compounds: include those with different substituents on the triazolopyrimidine core, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of N-(4-BUTYLPHENYL)-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific substituents, which confer unique properties and potential applications. The combination of butylphenyl and methoxyphenyl groups, along with the triazolopyrimidine core, makes this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C23H24N6O3/c1-3-4-5-16-6-8-17(9-7-16)25-20(30)14-28-15-24-22-21(23(28)31)26-27-29(22)18-10-12-19(32-2)13-11-18/h6-13,15H,3-5,14H2,1-2H3,(H,25,30)

InChI Key

PSMCIUNFDWBIML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

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